Hydrogen-Bond Donor Count Elimination: N,N-Dimethyl vs. N-Methyl and N-Ethyl Analogs
The target compound (CAS 883247-41-4) possesses zero hydrogen-bond donors (HBD = 0), whereas the closest N-methyl analog 4-(4-fluorobenzenesulfonyl)-N-methyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (CAS 862736-76-3) and the N-ethyl analog (CAS 823828-29-1) each possess one HBD (HBD = 1) . This difference is structurally unambiguous because the N,N-dimethyl substitution fully alkylates the exocyclic amine, while the N-methyl and N-ethyl congeners retain a secondary amine proton. In CNS drug design, reducing HBD count is a validated strategy for improving passive blood-brain barrier permeability and reducing P-glycoprotein efflux susceptibility [1].
| Evidence Dimension | Hydrogen-Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | HBD = 0 (N,N-dimethyl, CAS 883247-41-4) |
| Comparator Or Baseline | HBD = 1 for N-methyl analog (CAS 862736-76-3) and N-ethyl analog (CAS 823828-29-1) |
| Quantified Difference | HBD reduced from 1 to 0; complete elimination of exocyclic amine H-bond donor capacity |
| Conditions | Structural analysis based on InChI and SMILES from ChemSpider records (CSID:1045143) and vendor datasheets |
Why This Matters
For CNS-targeted screening libraries, HBD count is a critical filter parameter; the target compound qualifies under the rule-of-five CNS cutoff (HBD ≤ 1) while offering structurally verified zero-HBD character that distinctively alters its pharmacokinetic predictivity relative to mono-alkylamino series members.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. View Source
